2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride
Overview
Description
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C11H10ClNO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride typically involves the reaction of 2-aminothiazole with phenylacetic acid under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide). The reaction is usually carried out at room temperature for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .
Scientific Research Applications
Chemistry: In organic synthesis, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring is a common motif in many pharmaceutical agents, and derivatives of this compound may exhibit similar activities .
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines or enzymes .
Comparison with Similar Compounds
- 2-(4-Methylthiazol-2-yl)acetic acid
- 2-(4-Chlorothiazol-2-yl)acetic acid
- 2-(4-Bromothiazol-2-yl)acetic acid
Comparison: Compared to these similar compounds, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is unique due to the presence of the phenyl group, which can enhance its reactivity and biological activity. The phenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, potentially increasing the compound’s efficacy in various applications .
Properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.ClH/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPLBAHRNWFEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585803 | |
Record name | (2-Phenyl-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857998-13-1 | |
Record name | (2-Phenyl-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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